An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document details the compound's structural features, physicochemical characteristics, and spectral data. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis. The guide also explores its role as a crucial pharmacophore in oxazolidinone antibiotics and its application as a chiral auxiliary in stereoselective reactions, complete with diagrams illustrating key mechanisms and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
5-Methyl-1,3-oxazolidin-2-one is a five-membered heterocyclic compound belonging to the oxazolidinone class. The oxazolidinone ring system is a prominent scaffold in medicinal chemistry, most notably as the core pharmacophore of a class of antibiotics that combat multi-drug resistant Gram-positive bacteria.[1][2] The substitution at the 5-position of the oxazolidinone ring has been a key area of investigation in the development of new antibacterial agents, with the methyl group influencing the compound's biological activity and pharmacokinetic properties.[1][3] Beyond its medicinal applications, 5-Methyl-1,3-oxazolidin-2-one, particularly in its enantiomerically pure forms, serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.[4][5][6]
Chemical and Physical Properties
The chemical and physical properties of 5-Methyl-1,3-oxazolidin-2-one are summarized in the table below. It is important to note that this compound exists as a racemate and as individual enantiomers, (R)- and (S)-5-Methyl-1,3-oxazolidin-2-one, which may have different physical properties, such as optical rotation.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| CAS Number | 1072-70-4 (racemic) | |
| Appearance | Varies; can be a solid or liquid at room temperature | |
| Melting Point | Data not consistently available for the racemate | |
| Boiling Point | Data not consistently available for the racemate | |
| Solubility | Soluble in many organic solvents | |
| Density | Data not consistently available | |
| pKa | Estimated to be around 12-13 |
Spectral Data
The structural characterization of 5-Methyl-1,3-oxazolidin-2-one is typically achieved through various spectroscopic techniques.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl group protons (doublet), the methine proton at C5 (multiplet), and the methylene protons at C4 (multiplets). The NH proton typically appears as a broad singlet. The specific chemical shifts and coupling constants are dependent on the solvent and the stereochemistry of the molecule. | [7] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon (C2), the methine carbon (C5), the methylene carbon (C4), and the methyl carbon. | [7] |
| FT-IR (KBr or neat) | A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1730-1760 cm⁻¹. An N-H stretching vibration is also observable around 3200-3300 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [9] |
Experimental Protocols
Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine
This protocol describes a common method for the enantioselective synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one starting from the readily available amino acid, L-alanine.[10][11][12]
Workflow for the Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one
Caption: Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine.
Methodology:
-
Reduction of L-Alanine to (S)-2-Aminopropan-1-ol:
-
Suspend L-alanine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LAH) in THF to the suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-2-aminopropan-1-ol.
-
-
Cyclization to (S)-5-Methyl-1,3-oxazolidin-2-one:
-
Dissolve the crude (S)-2-aminopropan-1-ol in a suitable solvent such as toluene or dioxane.
-
Add a cyclizing agent, such as diethyl carbonate or a phosgene equivalent (e.g., triphosgene), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Purification by Column Chromatography
Workflow for Purification
References
- 1. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of varied substituents on the antibacterial activity of triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters | CHIMIA [chimia.ch]
